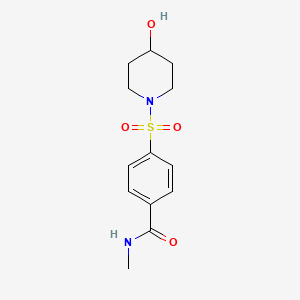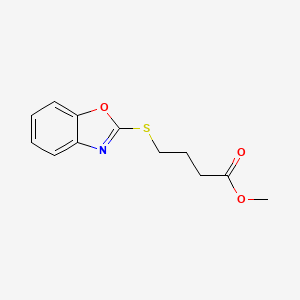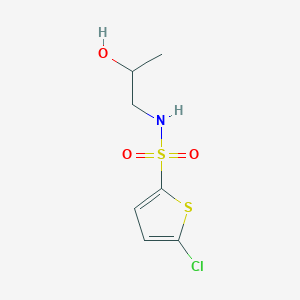![molecular formula C12H17ClN2O2S B7541530 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid, also known as CTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTMP belongs to the class of piperazine derivatives and is a selective inhibitor of protein kinase B (PKB/Akt) phosphorylation.
Mecanismo De Acción
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid selectively inhibits the phosphorylation of protein kinase B (PKB/Akt), which plays a crucial role in various cellular processes, including cell survival, growth, and metabolism. By inhibiting the phosphorylation of PKB/Akt, 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis of cancer cells. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid also improves glucose metabolism and insulin sensitivity by regulating the insulin signaling pathway.
Biochemical and Physiological Effects:
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been found to have several biochemical and physiological effects. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid inhibits the phosphorylation of PKB/Akt, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid also regulates the insulin signaling pathway, leading to improved glucose metabolism and insulin sensitivity. Additionally, 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid is its selectivity for PKB/Akt phosphorylation, which makes it a promising therapeutic agent for various diseases. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid also has a relatively low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in different disease models.
Direcciones Futuras
There are several future directions for research on 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid. One area of research is the development of more potent and selective inhibitors of PKB/Akt phosphorylation. Another area of research is the investigation of the potential therapeutic applications of 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in other diseases, such as cardiovascular diseases and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in different disease models. Overall, 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has shown promising results in preclinical studies, and further research is needed to determine its full therapeutic potential.
Métodos De Síntesis
The synthesis of 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid involves several steps, starting with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-yl chloride. This intermediate is then reacted with N-benzylpiperazine to form 4-[(5-chlorothiophen-2-yl)methyl]piperazine. The final step involves the reaction of 4-[(5-chlorothiophen-2-yl)methyl]piperazine with 3-bromopropanoic acid to form 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis in cancer cells. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
3-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c13-11-2-1-10(18-11)9-15-7-5-14(6-8-15)4-3-12(16)17/h1-2H,3-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZZLWVZNAXARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)


![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)